molecular formula C14H12BrNO2S B1623236 N-(4-Bromobenzylidene)-p-toluenesulfonamide CAS No. 36176-90-6

N-(4-Bromobenzylidene)-p-toluenesulfonamide

Cat. No.: B1623236
CAS No.: 36176-90-6
M. Wt: 338.22 g/mol
InChI Key: PQUIUBJMRRZMDV-UHFFFAOYSA-N
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Description

N-(4-Bromobenzylidene)-p-toluenesulfonamide is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group This compound is notable for its bromine substitution on the benzylidene moiety and a sulfonamide group attached to the toluene ring

Properties

IUPAC Name

N-[(4-bromophenyl)methylidene]-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrNO2S/c1-11-2-8-14(9-3-11)19(17,18)16-10-12-4-6-13(15)7-5-12/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUIUBJMRRZMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407494
Record name N-[(4-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36176-90-6
Record name N-[(4-Bromophenyl)methylidene]-4-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 36176-90-6
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Preparation Methods

Recrystallization and Filtration

Crude this compound is typically purified via recrystallization from toluene or ethyl acetate. The compound exhibits limited solubility in polar solvents at room temperature, necessitating hot filtration to remove insoluble byproducts. Post-crystallization, the product is isolated as a white to off-white crystalline solid with a melting point of 152–153°C.

Spectroscopic Analysis

¹H NMR (500 MHz, CDCl₃): δ 8.47 (s, 1H, N=CH), 7.79 (d, J = 8.2 Hz, 2H, Ar-H), 7.33 (d, J = 8.0 Hz, 2H, Ar-H), 2.44 (s, 3H, CH₃).
¹³C NMR (125 MHz, CDCl₃): δ 181.0 (N=CH), 144.6 (C-SO₂), 134.8 (C-Br), 129.7 (Ar-C), 128.0 (Ar-C), 21.6 (CH₃).
IR (KBr): ν 1597 cm⁻¹ (C=N stretch), 1320 cm⁻¹ (S=O asymmetric stretch), 1157 cm⁻¹ (S=O symmetric stretch).

Comparative Analysis of Synthetic Routes

Method Conditions Catalyst Solvent Yield Reference
Acid-catalyzed Reflux, Dean-Stark p-Toluenesulfonic acid Toluene 70–80%
Solvent-free thermal 138–160°C, neat None None 75–80%
Benzenesulfinic acid RT, 12 h Benzenesulfinic acid CH₂Cl₂ 74%

The acid-catalyzed method balances yield and practicality, making it the preferred choice for laboratory-scale synthesis. Solvent-free thermal condensation offers operational simplicity but requires precise temperature control. The benzenesulfinic acid-mediated approach, while efficient under mild conditions, incurs additional costs due to the stoichiometric use of sulfinate salts.

Applications in Organic Synthesis

This compound serves as a precursor to spirocyclic indole derivatives, as demonstrated in the MgI₂-catalyzed cycloaddition with 1-benzylspiro-3-cyclopropyl-indole-2-one. The electron-withdrawing p-toluenesulfonyl group enhances the imine’s electrophilicity, facilitating nucleophilic attack by alkenes and alkynes in [3+2] cycloadditions. Additionally, the bromine substituent enables further functionalization via Suzuki-Miyaura cross-coupling, expanding its utility in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions: N-(4-Bromobenzylidene)-p-toluenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: New biaryl compounds from Suzuki-Miyaura coupling.

    Reduction Products: Corresponding amines.

    Oxidation Products: Various oxidized derivatives depending on the conditions used.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

N-(4-Bromobenzylidene)-p-toluenesulfonamide has been investigated for its potential anticancer properties. Research indicates that sulfonamide derivatives can interfere with tumor cell growth. Specifically, studies have shown that compounds within this class exhibit significant activity against various cancer types, including tongue squamous cell carcinoma and non-small cell lung cancer . The lipophilic nature of the compound allows it to effectively penetrate tumor tissues, enhancing its therapeutic efficacy.

Case Study:

  • Study Title: "Toxicity Assessment of an Anti-Cancer Drug of p-Toluene Sulfonamide"
  • Findings: The study utilized zebrafish as an in vivo model to assess the toxicity of p-toluenesulfonamide derivatives, demonstrating their potential as effective anticancer agents with manageable toxicity profiles .

Organic Synthesis

2.1 Intermediate in Chemical Reactions

This compound serves as a versatile intermediate in various organic reactions. Its ability to participate in condensation reactions makes it valuable in synthesizing more complex molecules.

Data Table: Synthesis Applications

Reaction TypeDescriptionReference
Condensation with AldehydesForms imines or related compounds
Catalyzed ReactionsUsed in copper-catalyzed three-component reactions
Synthesis of IndazolesInvolved in the synthesis of 2H-indazoles

Catalysis

3.1 Role in Catalytic Reactions

The compound has been explored for its catalytic properties, particularly in asymmetric synthesis. Its structure allows it to function effectively as a catalyst or catalyst precursor in various reactions.

Case Study:

  • Study Title: "Insights into Asymmetry in the Morita-Baylis-Hillman Reaction"
  • Findings: this compound was used as a catalyst in Morita-Baylis-Hillman reactions, showcasing its ability to facilitate the formation of chiral centers with high enantioselectivity .

Mechanism of Action

The biological activity of N-(4-Bromobenzylidene)-p-toluenesulfonamide is primarily attributed to its ability to interact with biological macromolecules. The Schiff base moiety can form coordination complexes with metal ions, which may enhance its biological activity. The bromine atom can also contribute to the compound’s reactivity by participating in halogen bonding interactions. These interactions can affect the compound’s binding affinity to specific molecular targets, such as enzymes or receptors, thereby modulating their activity.

Comparison with Similar Compounds

Uniqueness: N-(4-Bromobenzylidene)-p-toluenesulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The bromine atom can enhance the compound’s reactivity in substitution reactions, while the sulfonamide group can improve its solubility and stability in biological systems.

Biological Activity

N-(4-Bromobenzylidene)-p-toluenesulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C13H12BrN1O2S
  • Molecular Weight : 327.21 g/mol

The structure includes a bromobenzylidene moiety linked to a p-toluenesulfonamide group, which contributes to its reactivity and biological properties.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of p-toluenesulfonamide derivatives. For instance, p-toluenesulfonamide has been shown to exhibit antineoplastic activity against various cancer cell lines. The mechanism involves interference with tumor cell growth and apoptosis induction.

  • Case Study : A study demonstrated that p-toluenesulfonamide significantly inhibited the proliferation of tongue squamous cell carcinoma cells in vitro, suggesting its potential as an effective therapeutic agent in oncology .

Toxicological Profile

The toxicity assessment of this compound indicates a relatively low toxicity profile. In acute toxicity studies using zebrafish as a model organism, the compound exhibited an LC50 value indicating low lethality at sublethal concentrations.

  • Key Findings :
    • 96-hour LC50 : 204.3 ppm in zebrafish larvae.
    • Minor alterations in cardiac rhythm and physiology were observed, indicating that while there are some effects, they are not severe .
Parameter Observation
Cardiotoxicity Minor alterations in cardiac rhythm
Neurotoxicity Increased locomotor activity
Respiratory Rate Higher in treated groups

Molecular docking studies have provided insights into the binding interactions between this compound and various proteins involved in cellular processes. The compound shows moderate binding affinity to muscle myosin and ATPase activities, which may elucidate its effects on muscle contraction and cellular energy metabolism .

Pharmacological Applications

This compound has been investigated for several pharmacological applications:

  • Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
  • Anti-inflammatory Properties : Demonstrates potential in reducing inflammation through modulation of inflammatory pathways.
  • Cell Cycle Regulation : Influences cell cycle progression, which is crucial for cancer therapy .

Q & A

Q. What are the common synthetic routes for preparing N-(4-Bromobenzylidene)-p-toluenesulfonamide?

The compound can be synthesized via a Schiff base condensation reaction between p-toluenesulfonamide and 4-bromobenzaldehyde. This typically involves refluxing the reactants in a polar aprotic solvent (e.g., ethanol or DMF) under acidic or anhydrous conditions. The reaction progress is monitored using TLC, and purification is achieved via flash chromatography (e.g., pentane/EtOAc gradients). Similar methodologies are described for analogous sulfonamide derivatives, where morpholine or other amines are incorporated .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the imine bond (C=N) formation (δ ~8.3–8.5 ppm for aromatic protons adjacent to the bromine and imine groups) and the sulfonamide moiety (distinct singlet for -SO₂-).
  • IR spectroscopy : Peaks at ~1597 cm⁻¹ (C=N stretch), ~1354–1161 cm⁻¹ (asymmetric/symmetric SO₂ stretches), and ~810 cm⁻¹ (C-Br vibration).
  • X-ray crystallography : For unambiguous structural determination, especially to resolve conformationally flexible regions (e.g., imine geometry) .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction data can be refined using SHELX programs (e.g., SHELXL) to determine bond lengths, angles, and torsion angles. For example, the imine (C=N) bond length (~1.28 Å) and planarity of the benzylidene group can be validated. ORTEP-III is recommended for visualizing thermal ellipsoids and hydrogen-bonding networks. This approach is critical for resolving slow conformational equilibria observed in NMR spectra .

Q. What role does hydrogen bonding play in the crystal packing of this sulfonamide, and how can graph set analysis be applied?

The sulfonamide group (-SO₂NH-) participates in N-H···O hydrogen bonds, forming dimeric motifs (graph set R₂²(8) ). The bromine atom may engage in halogen bonding (C-Br···O=S), influencing crystal packing. Graph set analysis, following Etter’s formalism, categorizes these interactions into chains (C ), rings (R ), or self-assembled sheets, providing insights into supramolecular design .

Q. How can this compound be employed in the synthesis of heterocyclic compounds like benzimidazoles?

The compound serves as a precursor in mechanochemical C–N coupling reactions. For instance, ball-milling with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) facilitates cyclization to form 1H-benzo[d]imidazole derivatives. This solvent-free method achieves high yields (~92%) and is scalable for synthesizing functionalized heterocycles .

Q. What strategies are effective for electrophilic cyclization reactions involving N-alkenyl sulfonamides?

Chloramine-T/I₂ systems enable electrophilic iodocyclization of alkenyl sulfonamides. For example, N-(4-pentenyl)-p-toluenesulfonamide undergoes cyclization to yield iodomethylated pyrrolidines. Optimizing reagent stoichiometry (e.g., I₂ as the electrophile) and reaction time minimizes byproducts. This method is applicable to derivatives with bromobenzylidene groups for generating fused-ring systems .

Methodological Notes

  • Crystallography Workflow : Use SHELXD for phase problem resolution and SHELXL for refinement. Validate hydrogen-bonding networks with Mercury or PLATON .
  • Synthetic Optimization : For imine formation, employ molecular sieves to remove water and enhance yield. Monitor reaction progress via in situ IR for C=N bond formation .
  • Cyclization Reactions : Mechanochemical methods reduce solvent waste and improve reaction efficiency compared to traditional thermal approaches .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-Bromobenzylidene)-p-toluenesulfonamide
Reactant of Route 2
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N-(4-Bromobenzylidene)-p-toluenesulfonamide

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